Lipophilicity and Drug-Likeness: XLogP3 Comparison of 3-(4-Thiophen-2-yl-phenyl)-propionic acid vs. Unsubstituted 3-Phenylpropanoic Acid
The computed lipophilicity (XLogP3) of 3-(4-Thiophen-2-yl-phenyl)-propionic acid is 3.5, representing a significant increase over the unsubstituted 3-phenylpropanoic acid scaffold (XLogP3 = 1.8). This 1.7 log unit increase in lipophilicity correlates with enhanced membrane permeability and potentially improved oral bioavailability in preclinical models of GPR40 agonists sharing this scaffold [1][2]. Higher lipophilicity within the 2-4 XLogP3 range is associated with better passive diffusion across Caco-2 cell monolayers and higher brain penetration potential [3].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.5 (computed) |
| Comparator Or Baseline | 3-phenylpropanoic acid: XLogP3 = 1.8 (computed) |
| Quantified Difference | ΔXLogP3 = +1.7 |
| Conditions | PubChem computed XLogP3 algorithm, version 3.0 |
Why This Matters
Lipophilicity directly influences compound solubility, membrane permeability, and oral bioavailability; a value of 3.5 falls within the optimal range (2-4) for CNS and oral drug candidates, making this scaffold a more suitable starting point for medicinal chemistry optimization compared to less lipophilic phenylpropanoic acid cores.
- [1] PubChem. 3-(4-Thiophen-2-yl-phenyl)-propionic acid. PubChem CID: 21224850. Computed XLogP3. Accessed 2026. View Source
- [2] PubChem. 3-Phenylpropanoic acid. PubChem CID: 107. Computed XLogP3. Accessed 2026. View Source
- [3] Li Z, et al. Discovery of Potent and Orally Bioavailable GPR40 Full Agonists Bearing Thiophen-2-ylpropanoic Acid Scaffold. J Med Chem. 2017;60(7):2797-2812. View Source
